molecular formula C11H7F2IO B14048929 1-(Difluoromethoxy)-2-iodonaphthalene

1-(Difluoromethoxy)-2-iodonaphthalene

Cat. No.: B14048929
M. Wt: 320.07 g/mol
InChI Key: YPPSUYPAIKZGFI-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-iodonaphthalene is an organic compound that features both difluoromethoxy and iodine functional groups attached to a naphthalene ring

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-2-iodonaphthalene typically involves the introduction of the difluoromethoxy group and the iodine atom onto the naphthalene ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group, followed by iodination reactions to attach the iodine atom. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize advanced techniques to control reaction parameters and optimize the efficiency of the synthesis .

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-iodonaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.

    Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalenes, while cross-coupling reactions can produce complex polycyclic structures .

Scientific Research Applications

1-(Difluoromethoxy)-2-iodonaphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used to study the effects of difluoromethoxy and iodine groups on biological systems.

    Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-2-iodonaphthalene exerts its effects depends on the specific application. In biological systems, the difluoromethoxy group can interact with enzymes or receptors, potentially altering their activity or binding affinity. The iodine atom may also participate in halogen bonding, influencing molecular interactions and stability .

At the molecular level, the compound’s effects are mediated through its interactions with specific targets, such as proteins or nucleic acids. These interactions can modulate signaling pathways, enzyme activities, or gene expression, leading to various biological outcomes .

Comparison with Similar Compounds

1-(Difluoromethoxy)-2-iodonaphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of difluoromethoxy and iodine functional groups, which confer distinct reactivity and versatility in various chemical transformations .

Properties

Molecular Formula

C11H7F2IO

Molecular Weight

320.07 g/mol

IUPAC Name

1-(difluoromethoxy)-2-iodonaphthalene

InChI

InChI=1S/C11H7F2IO/c12-11(13)15-10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,11H

InChI Key

YPPSUYPAIKZGFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)I

Origin of Product

United States

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